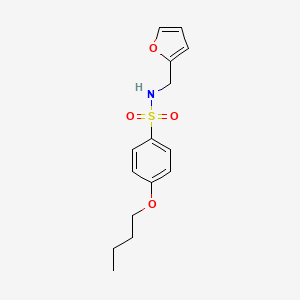![molecular formula C19H15N3OS2 B2905077 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1795305-22-4](/img/structure/B2905077.png)
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
作用機序
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures have been shown to interact with multiple receptor tyrosine kinases . These targets play a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
This interaction could potentially inhibit the function of the targets, thereby altering cellular processes .
Biochemical Pathways
Given its potential interaction with receptor tyrosine kinases, it may influence pathways related to cell growth and differentiation . The downstream effects of these changes could include alterations in cell proliferation and survival.
Pharmacokinetics
The metabolism and excretion of these compounds can vary, potentially impacting their bioavailability .
Result of Action
The compound has been shown to exhibit various biological properties, including anticancer, anti-inflammatory, and antiangiogenic activities. These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, including the formation of the benzo[d]thiazole core, the introduction of the pyridine and thiophene moieties, and the final coupling to form the carboxamide. Common synthetic routes may involve:
Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Pyridine and Thiophene Moieties: These can be introduced through various coupling reactions, such as Suzuki or Heck coupling.
Formation of Carboxamide: The final step involves the coupling of the intermediate with a suitable amine to form the carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and pyridine moieties can be oxidized under suitable conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
科学的研究の応用
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
類似化合物との比較
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents.
Thiophene Derivatives: Compounds with a thiophene ring and various substituents.
Uniqueness
2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is unique due to its specific combination of benzo[d]thiazole, pyridine, and thiophene moieties, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS2/c1-12-22-17-3-2-14(7-18(17)25-12)19(23)21-9-13-6-16(10-20-8-13)15-4-5-24-11-15/h2-8,10-11H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSFSFOAXAOEPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Phenoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2904994.png)

![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2904996.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)
![7-[3-(4-BENZYLPIPERAZIN-1-YL)-3-OXOPROPYL]-6-SULFANYLIDENE-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-8-ONE](/img/structure/B2905007.png)
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)


![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)
![N-(2-ethoxyphenyl)-2-fluoro-5-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}benzamide](/img/structure/B2905014.png)

